molecular formula C13H10BrNO2 B6383343 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% CAS No. 1261925-30-7

5-(3-Aminocarbonylphenyl)-3-bromophenol, 95%

Cat. No. B6383343
CAS RN: 1261925-30-7
M. Wt: 292.13 g/mol
InChI Key: BCTLXABKDYZHKK-UHFFFAOYSA-N
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Description

5-(3-Aminocarbonylphenyl)-3-bromophenol, also known as 5-ACPB, is a synthetic compound used in a variety of scientific research applications. It has a molecular weight of 295.3 g/mol and has a melting point of 115.5 °C. 5-ACPB is water soluble, making it an ideal choice for use in aqueous solutions. It is a highly versatile compound, and its uses range from biochemical and physiological studies to chemical synthesis.

Scientific Research Applications

5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is a versatile compound that can be used in various scientific research applications. It has been used in biochemical and physiological studies to investigate the effects of various compounds on cells and tissues. It has also been used in chemical synthesis to create new compounds. Additionally, it has been used to study the mechanism of action of certain drugs and to evaluate the efficacy of new drugs.

Mechanism of Action

The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is not yet fully understood. However, it is believed that the compound binds to certain proteins in the cell, which triggers a cascade of reactions that lead to changes in the cell's physiology and biochemistry. Additionally, it is believed that the compound can act as an inhibitor of certain enzymes, which can lead to changes in the cell's metabolism.
Biochemical and Physiological Effects
The effects of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% on cells and tissues have been studied in a variety of biochemical and physiological studies. It has been found to have a wide range of effects, including the stimulation of cell proliferation, the inhibition of certain enzymes, and the modulation of gene expression. Additionally, it has been found to have an effect on the metabolism of certain compounds, such as carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is an ideal compound for use in scientific research due to its versatility and its water solubility. It is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound can be toxic in high concentrations and should be handled with care. Additionally, the compound is not stable in the presence of light and should be stored in a dark environment.

Future Directions

There are a number of potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95%. It could be used in further biochemical and physiological studies to investigate the effects of certain compounds on cells and tissues. It could also be used in chemical synthesis to create new compounds. Additionally, it could be used to study the mechanism of action of certain drugs and to evaluate the efficacy of new drugs. Finally, it could be used in the development of new drugs, as well as in the development of new diagnostic tests.

Synthesis Methods

The synthesis of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% is a relatively simple process. It begins with the condensation reaction of 3-bromophenol and 2-aminobenzaldehyde in the presence of sodium hydroxide. This reaction results in the formation of 5-(3-Aminocarbonylphenyl)-3-bromophenol, 95% and sodium bromide as byproducts. The reaction is typically carried out in an ethanol/water solution, and the reaction is complete in a few hours.

properties

IUPAC Name

3-(3-bromo-5-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTLXABKDYZHKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686401
Record name 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Aminocarbonylphenyl)-3-bromophenol

CAS RN

1261925-30-7
Record name 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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